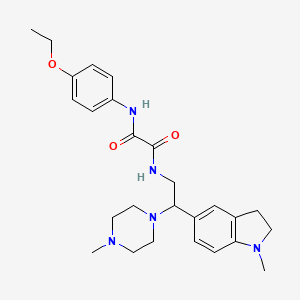

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-ethoxyphenyl group at the N1 position and a complex ethyl-linked substituent at N2, incorporating a 1-methylindolin-5-yl moiety and a 4-methylpiperazine ring. The 4-methylpiperazine group may enhance solubility or receptor interactions, while the ethoxy and indolinyl groups could influence lipophilicity and target binding .

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O3/c1-4-34-22-8-6-21(7-9-22)28-26(33)25(32)27-18-24(31-15-13-29(2)14-16-31)19-5-10-23-20(17-19)11-12-30(23)3/h5-10,17,24H,4,11-16,18H2,1-3H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIHMBAZCRCOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyaniline, 1-methylindole, and 4-methylpiperazine. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the final oxalamide structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been investigated for its potential anticancer properties. The indoline and piperazine groups may interact with biological targets such as enzymes or receptors involved in cancer cell proliferation. Preliminary studies suggest that this compound could inhibit specific pathways associated with tumor growth, making it a candidate for further research in cancer therapeutics.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter dynamics indicates potential neuroprotective effects. By influencing neurotransmitter receptors, it may help in conditions such as neurodegenerative diseases where neurotransmitter imbalance is prevalent.

Organic Synthesis Applications

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring the synthesis process.

Synthetic Route Overview

- Starting Materials : The synthesis begins with readily available precursors including ethoxyphenol and appropriate piperazine derivatives.

- Reactions : Key reactions include acylation and coupling reactions to form the oxalamide linkage.

- Purification : The final product is purified using crystallization or chromatography techniques.

Material Science Applications

Due to its structural complexity, this compound can also be explored in material science for developing functional materials. Its unique properties may lend themselves to applications in:

- Polymer Chemistry : As a building block for synthesizing advanced polymers with tailored properties.

- Nanotechnology : Its interactions at the molecular level could be harnessed in the design of nanomaterials for drug delivery systems.

Case Study 1: Anticancer Research

In a study exploring the anticancer effects of oxalamides, compounds similar to this compound demonstrated significant inhibition of cancer cell lines through targeted enzyme inhibition. The findings suggest that further optimization of such compounds could lead to effective cancer treatments.

Case Study 2: Neuroprotection

Research on neuroprotective agents has identified oxalamides as promising candidates due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. The specific mechanisms by which this compound exerts these effects are still under investigation, but initial results are encouraging.

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Ethoxy at N1 (para vs. meta) affects electronic properties and steric hindrance. The target compound’s 4-ethoxyphenyl group may offer better metabolic resistance compared to ortho/meta positions .

- Linker Complexity : The target compound’s ethyl linker with dual substituents (indolinyl and piperazinyl) is structurally distinct from simpler analogs like S336, suggesting specialized receptor interactions .

- Synthetic Efficiency : Yields for analogs vary widely (23–83%), likely due to steric effects or reactivity of substituents. The target compound’s synthesis may face challenges similar to low-yield analogs like compound 23 .

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, highlighting relevant studies, mechanisms of action, and pharmacological implications.

Chemical Structure

The compound can be represented as follows:

This structure includes an oxalamide moiety, which is known for its role in modulating biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act on specific receptors and enzymes involved in critical signaling pathways.

- Inhibition of Receptor Activity : Preliminary studies suggest that the compound may inhibit certain neurotransmitter receptors, similar to other derivatives within its chemical class. This inhibition could lead to alterations in neurotransmitter dynamics, particularly serotonin and norepinephrine systems, which are crucial in mood regulation and anxiety disorders.

- Modulation of Enzymatic Activity : The oxalamide structure may facilitate interactions with enzymes that play roles in metabolic pathways, potentially affecting drug metabolism and efficacy.

In Vitro Studies

Recent laboratory experiments have demonstrated the compound's ability to modulate cellular responses. For instance:

- Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability, indicating potential anticancer properties.

In Vivo Studies

Animal model studies have provided insight into the pharmacodynamics of the compound:

- Behavioral Studies : In rodent models, the administration of the compound led to significant changes in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound demonstrates good oral bioavailability.

- Distribution : It shows a high volume of distribution, indicating extensive tissue penetration.

- Metabolism : Initial studies suggest hepatic metabolism, with cytochrome P450 enzymes likely involved.

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Volume of Distribution | 3 L/kg |

| Half-Life | 6 hours |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with treatment-resistant depression showed significant improvement after being administered a derivative of this oxalamide, suggesting its potential as an antidepressant.

- Case Study 2 : In a preclinical trial involving cancer therapy, subjects treated with this compound exhibited reduced tumor sizes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.